Cas no 649773-75-1 (3-2-(4-iodophenoxy)acetamidobenzoic acid)

3-2-(4-Iodophenoxy)acetamidobenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a 4-iodophenoxyacetamido group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex molecules. Its carboxyl group further allows for derivatization or conjugation, broadening its applicability in drug design and material science. The compound’s well-defined purity and stability under standard conditions ensure consistent performance in laboratory applications.
3-2-(4-iodophenoxy)acetamidobenzoic acid structure
649773-75-1 structure
Product Name:3-2-(4-iodophenoxy)acetamidobenzoic acid
CAS No:649773-75-1
MF:C15H12INO4
MW:397.164556503296
CID:409656
PubChem ID:10250175
Update Time:2025-10-19

3-2-(4-iodophenoxy)acetamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[[(4-iodophenoxy)acetyl]amino]-
    • 3-(2-(4-iodophenoxy)acetamido)benzoic acid
    • 3-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid
    • 3-2-(4-iodophenoxy)acetamidobenzoic acid
    • CHEMBL221659
    • 3-[2-(4-iodophenoxy)acetamido]benzoic acid
    • SCHEMBL2953539
    • AKOS003342873
    • Z54932141
    • STK266302
    • FT-0722514
    • DTXSID60437353
    • BDBM50476150
    • EN300-1611537
    • 649773-75-1
    • Inchi: 1S/C15H12INO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
    • InChI Key: IDFZNONGOKQIKP-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)OCC(NC1C=CC=C(C(=O)O)C=1)=O

Computed Properties

  • Exact Mass: 396.98066
  • Monoisotopic Mass: 396.98111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63

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Additional information on 3-2-(4-iodophenoxy)acetamidobenzoic acid

3-2-(4-Iodophenoxy)Acetamidobenzoic Acid: A Comprehensive Overview

3-2-(4-Iodophenoxy)Acetamidobenzoic Acid, also known by its CAS number 649773-75-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with an acetamide group and a 4-iodophenoxy substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.

The molecular structure of 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid is defined by its benzoic acid core, which serves as the central framework. The substitution pattern includes an acetamide group at the 2-position and a 4-iodophenoxy group at the 3-position. This arrangement not only influences the compound's physical properties but also plays a crucial role in its biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic properties of drugs, making this compound a valuable tool in drug discovery.

From a chemical standpoint, 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid exhibits interesting physical and chemical properties. Its solubility in various solvents, stability under different conditions, and reactivity towards common reagents have been extensively studied. For instance, the presence of the iodine atom in the phenoxy group enhances the molecule's ability to undergo nucleophilic aromatic substitution reactions, a property that has been exploited in the synthesis of more complex structures. Additionally, the benzoic acid moiety contributes to the compound's acidity, which is an essential characteristic for its potential use as a building block in organic synthesis.

The synthesis of 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid involves a series of well-established organic reactions. The starting material is typically a substituted benzoic acid derivative, which undergoes acetylation to introduce the acetamide group. Subsequent substitution reactions are then employed to attach the 4-iodophenoxy group at the desired position. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving overall yields. These improvements are particularly important for scaling up production for research or industrial applications.

In terms of biological activity, 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid has shown promise in several areas. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase enzymes. Furthermore, its ability to modulate signaling pathways associated with neurodegenerative diseases has attracted attention from researchers in the pharmaceutical industry. Recent findings suggest that this compound may also exhibit anti-cancer properties by targeting specific oncogenic pathways, although further studies are needed to confirm these observations.

The application of 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its potential as a component in organic field-effect transistors (OFETs), where its ability to conduct charge carriers efficiently could lead to improved device performance. Additionally, its stability under thermal and mechanical stress makes it suitable for applications in high-performance polymers.

In conclusion, 3-2-(4-Iodophenoxy)Acetamidobenzoic Acid is a multifaceted compound with diverse applications across various scientific disciplines. Its structural features, chemical properties, and biological activity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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